4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide
CAS No.: 1704661-82-4
Cat. No.: VC4292497
Molecular Formula: C16H21NO4S2
Molecular Weight: 355.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704661-82-4 |
|---|---|
| Molecular Formula | C16H21NO4S2 |
| Molecular Weight | 355.47 |
| IUPAC Name | 4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C16H21NO4S2/c1-11-9-13(20-3)6-8-16(11)23(18,19)17-10-14(21-4)15-7-5-12(2)22-15/h5-9,14,17H,10H2,1-4H3 |
| Standard InChI Key | KNYZKBNZNJFQLA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)C)OC |
Introduction
Structural Features
The compound consists of:
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A benzene ring substituted with a methoxy group at the para position and a methyl group at the ortho position.
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A sulfonamide functional group attached to the benzene ring.
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A side chain containing a methoxy group and a thiophene ring with a methyl substitution.
Synthesis Pathway
The synthesis of sulfonamides like this compound typically involves:
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Preparation of the Sulfonamide Backbone: The reaction between an aromatic sulfonyl chloride (e.g., 4-methoxy-2-methylbenzenesulfonyl chloride) and an amine derivative.
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Side Chain Functionalization: Introduction of the thiophene moiety and methoxy group through alkylation or nucleophilic substitution.
General Reaction Scheme
textStep 1: R-SO_2Cl + R'-NH_2 → R-SO_2-NHR' (Sulfonamide formation) Step 2: Functionalization of the side chain with methoxy and thiophene groups.
Antimicrobial Activity
Sulfonamides are classical antibacterial agents that inhibit dihydropteroate synthase in bacteria, interfering with folic acid synthesis.
Anticancer Potential
Compounds with thiophene rings have been shown to exhibit cytotoxic activity against various cancer cell lines due to their ability to interact with DNA or enzymes involved in cell proliferation.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identify hydrogen and carbon environments |
| Mass Spectrometry | Determine molecular weight and fragmentation |
| IR Spectroscopy | Detect functional groups (e.g., ) |
| X-Ray Crystallography | Confirm molecular structure in solid state |
Potential Research Directions
Given its structural complexity, future research could focus on:
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Evaluating its biological activity against bacterial or cancer cell lines.
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Investigating its metabolic stability and pharmacokinetics.
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Exploring derivatives with modified side chains for enhanced activity.
This compound represents a promising scaffold for drug discovery due to its functional diversity and potential bioactivity. Further experimental studies are essential to unlock its full application potential in medicinal chemistry.
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